12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
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Overview
Description
12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound featuring a pyrrolidine ring, a thia group, and a diazatricyclic structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the thia and diazatricyclic components. Common reagents include pyrrolidine, sulfur-containing compounds, and nitrogen sources. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Thia Compounds: Sulfur-containing compounds such as thiadiazoles and thiazoles.
Diazatricyclic Compounds: Other diazatricyclic structures with different substituents
Uniqueness: 12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is unique due to its combination of a pyrrolidine ring, thia group, and diazatricyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15N3S |
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Molecular Weight |
245.35 g/mol |
IUPAC Name |
12-pyrrolidin-1-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C13H15N3S/c1-2-7-16(6-1)12-11-9-4-3-5-10(9)17-13(11)15-8-14-12/h8H,1-7H2 |
InChI Key |
AUAXUHOFWCIIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C4=C(CCC4)SC3=NC=N2 |
Origin of Product |
United States |
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